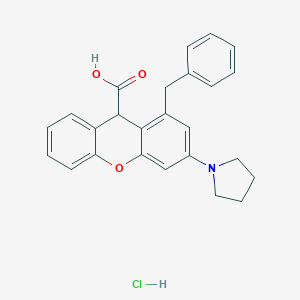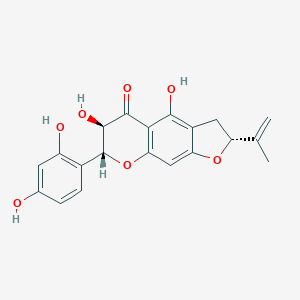
Shuterone A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shuterone A is a natural compound that belongs to the triterpenoid family. It is derived from the plant Pterocarpus indicus, which is commonly found in Southeast Asia. Shuterone A has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of Shuterone A is not fully understood, but it is believed to involve the modulation of various signaling pathways. Shuterone A has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer. It has also been found to activate the AMPK signaling pathway, which is involved in energy metabolism and cell growth.
Efectos Bioquímicos Y Fisiológicos
Shuterone A has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in inflammation. Shuterone A has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Shuterone A has been found to increase glucose uptake and inhibit lipid accumulation in adipocytes, which could potentially be useful in the treatment of obesity and type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Shuterone A in lab experiments is that it is a natural compound, which means that it is less likely to have toxic effects compared to synthetic compounds. Additionally, Shuterone A has been extensively studied, which means that there is a wealth of information available on its biological activities. One limitation of using Shuterone A in lab experiments is that it is difficult to obtain in large quantities, which can make it expensive to use.
Direcciones Futuras
There are several future directions for the study of Shuterone A. One direction is to further investigate its anti-cancer properties and to determine its potential as a cancer treatment. Another direction is to investigate its anti-viral properties and to determine its potential as a treatment for viral infections. Additionally, more studies are needed to fully understand the mechanism of action of Shuterone A and to identify its molecular targets.
Métodos De Síntesis
The synthesis of Shuterone A involves the extraction of the compound from the bark of Pterocarpus indicus. The bark is first dried and then ground into a fine powder. The powder is then extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques, such as column chromatography, to isolate Shuterone A.
Aplicaciones Científicas De Investigación
Shuterone A has been extensively studied for its various biological activities. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Shuterone A has also been found to have anti-cancer properties, and it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Additionally, Shuterone A has been found to have anti-viral properties, and it has been shown to inhibit the replication of the dengue virus.
Propiedades
Número CAS |
105377-66-0 |
|---|---|
Nombre del producto |
Shuterone A |
Fórmula molecular |
C20H18O7 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C20H18O7/c1-8(2)13-6-11-14(26-13)7-15-16(17(11)23)18(24)19(25)20(27-15)10-4-3-9(21)5-12(10)22/h3-5,7,13,19-23,25H,1,6H2,2H3/t13-,19+,20-/m1/s1 |
Clave InChI |
YCKRFEBXJFABIS-CAYVGHNUSA-N |
SMILES isomérico |
CC(=C)[C@H]1CC2=C(C3=C(C=C2O1)O[C@@H]([C@H](C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
SMILES canónico |
CC(=C)C1CC2=C(C3=C(C=C2O1)OC(C(C3=O)O)C4=C(C=C(C=C4)O)O)O |
Sinónimos |
Shuterone A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



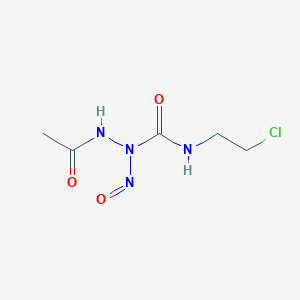
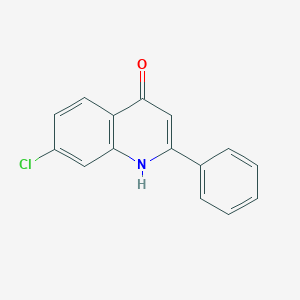
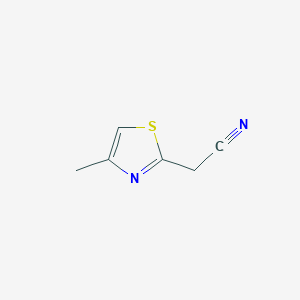
![[(3-Bromo-1,2,4-thiadiazol-5-yl)sulfanyl]methyl methyl cyanocarbonodithioimidate](/img/structure/B11095.png)
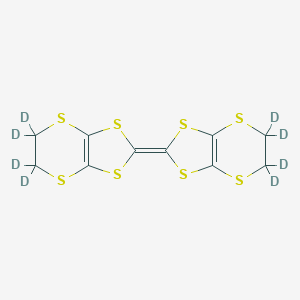
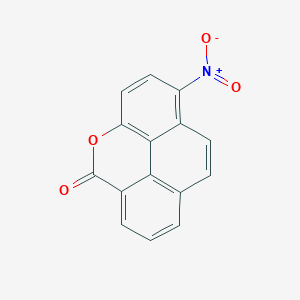
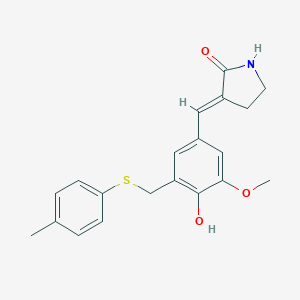
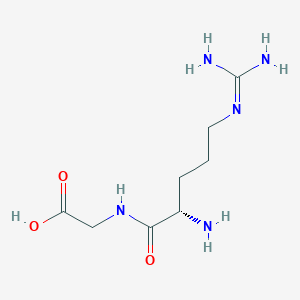
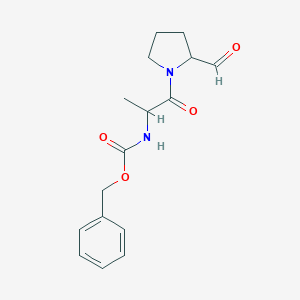
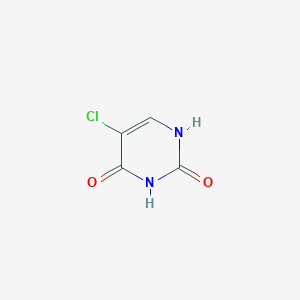
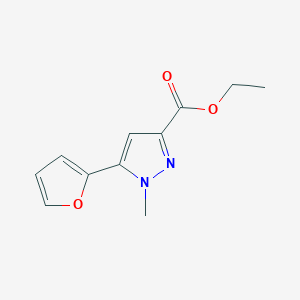
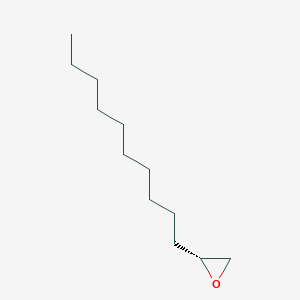
![2-[(4-Chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one](/img/structure/B11112.png)
